molecular formula C13H10ClN5O2 B2986982 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1170951-37-7

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2986982
CAS No.: 1170951-37-7
M. Wt: 303.71
InChI Key: NVAGJZCMUVGACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a hybrid heterocyclic compound featuring a pyrazole core linked via a carboxamide bridge to a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group. This structure combines the bioisosteric properties of pyrazole (a five-membered ring with two adjacent nitrogen atoms) and 1,3,4-oxadiazole (a heterocycle with oxygen and nitrogen), both known for their metabolic stability and diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant effects .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2/c1-19-7-6-10(18-19)11(20)15-13-17-16-12(21-13)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAGJZCMUVGACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of interest due to its diverse biological activities. This article provides an overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxadiazole ring : Known for its bioactivity and ability to interact with various biological targets.
  • Pyrazole moiety : Associated with anti-inflammatory, antimicrobial, and anticancer activities.
  • Chlorophenyl group : Enhances the lipophilicity and biological activity of the compound.

The molecular formula is C13H11ClN4O2C_{13}H_{11}ClN_4O_2, with a molecular weight of approximately 284.7 g/mol.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antimicrobial Activity : The oxadiazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. The mechanism involves disruption of microbial cell walls and interference with metabolic pathways.
  • Antitumor Activity : Studies have demonstrated that compounds containing the oxadiazole and pyrazole moieties exhibit cytotoxic effects on cancer cell lines. They may induce apoptosis through caspase activation and modulation of p53 pathways .
  • Anti-inflammatory Effects : The compound has been noted for its ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. Results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound possesses notable antibacterial and antifungal properties .

Antitumor Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed:

Cell LineIC50 (µM)Mechanism
MCF-70.65Apoptosis via caspase activation
HeLa2.41Cell cycle arrest at G0-G1 phase

The findings indicate that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells .

Anti-inflammatory Effects

The compound's anti-inflammatory activity was assessed in a model of lipopolysaccharide (LPS)-induced inflammation in mice:

Treatment GroupTNF-α Inhibition (%)
Control10
Compound (10 mg/kg)76

This significant reduction in TNF-α levels highlights the potential therapeutic use of the compound in inflammatory diseases .

Comparison with Similar Compounds

Pyrazole-Oxadiazole Hybrids

Example Compound : (2E)-3-(4-Chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)but-2-enamide

  • Structural Differences :
    • The target compound has a methylpyrazole directly linked to oxadiazole, whereas this analog replaces pyrazole with an enamide chain.
    • Substituents on the oxadiazole: 3,4-dimethoxyphenyl vs. 4-chlorophenyl.
  • Activity : The dimethoxyphenyl analog exhibits anticonvulsant activity (MES test), suggesting that electron-donating groups (e.g., methoxy) may enhance CNS activity compared to electron-withdrawing chloro substituents .

Pyrazole-Thiadiazole Hybrids

Example Compound : 3-(4-Chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

  • Structural Differences :
    • Oxadiazole (O, N) replaced with thiadiazole (S, N).
    • Isobutyl substituent on thiadiazole vs. 4-chlorophenyl on oxadiazole.
  • Implications: Thiadiazole’s sulfur atom increases molecular weight (375.9 g/mol vs.

Pyrazole-Carboxamide Cannabinoid Antagonists

Example Compound : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

  • Structural Differences: Additional 2,4-dichlorophenyl and 3-pyridylmethyl groups. No oxadiazole ring; pyrazole directly linked to carboxamide.
  • Activity: This compound is a potent CB1 receptor antagonist (IC₅₀ = 0.139 nM), highlighting the role of halogenated aryl groups in enhancing affinity for cannabinoid receptors .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
Target Compound C₁₄H₁₁ClN₄O₂ 314.7 4-Cl-C₆H₄ (Oxadiazole), Methyl (Pyrazole) Data not available
(2E)-3-(4-Cl-Ph)-Oxadiazole Enamide C₂₀H₁₇ClN₂O₃ 368.8 3,4-(OMe)₂-C₆H₃ (Oxadiazole) 181–183
Thiadiazole-Isobutyl Analog C₁₇H₁₈ClN₅OS 375.9 Isobutyl (Thiadiazole) Data not available
CB1 Antagonist C₂₃H₁₇Cl₃N₄O 471.8 2,4-Cl₂-C₆H₃, 3-Pyridylmethyl Crystal data reported

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide?

The synthesis typically involves coupling reactions between oxadiazole and pyrazole precursors. A general procedure includes:

  • Reacting 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with 1-methyl-1H-pyrazole-3-carbonyl chloride in the presence of K₂CO₃ in DMF at room temperature .
  • Alternative routes utilize Vilsmeier–Haack formylation for pyrazole intermediates, followed by oxadiazole cyclization via thiosemicarbazide intermediates .
    Key considerations: Optimize reaction time (12–24 hours) and stoichiometric ratios (1:1.1 for oxadiazole:carbonyl chloride) to minimize byproducts.

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard:

  • Monoclinic crystal system (space group P21/c) with unit cell parameters a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å, and β = 92.003° .
  • Complementary techniques include NMR (¹H/¹³C) to confirm substituent positions and FT-IR for functional group analysis (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme inhibition : Test against kinases or hydrolases (e.g., COX-2) using fluorometric assays at 10–100 µM concentrations .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
    Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate solubility in DMSO/PBS mixtures .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?

  • Perform docking (AutoDock Vina or Schrödinger) into target proteins (e.g., TNF-α or mGluR5) using the compound’s crystal structure as a template .
  • Prioritize modifications at the 4-chlorophenyl or pyrazole methyl groups to improve binding affinity. For example:
    • Replace 4-chlorophenyl with 4-fluorophenyl to evaluate halogen interactions .
    • Introduce sulfonyl or nitro groups to enhance π-stacking .

Q. How to resolve contradictions in solubility data across biological assays?

  • Issue : Low aqueous solubility (<10 µM) may skew IC₅₀ values .
  • Solutions :
    • Use co-solvents (e.g., cyclodextrins) or nanoformulations (liposomes) to improve bioavailability .
    • Validate solubility via HPLC-UV (λ = 254 nm) in PBS (pH 7.4) and compare with DMSO stock solutions .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., -Cl → -F, -CH₃ → -CF₃) .
  • Step 2 : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity using QSAR models .
  • Step 3 : Validate top candidates in in vivo models (e.g., murine inflammation assays) .

Q. How to address discrepancies in reported melting points for synthesized batches?

  • Potential causes : Polymorphism or residual solvents (DMF, THF).
  • Mitigation :
    • Recrystallize from ethanol/water (7:3 v/v) and analyze via DSC to confirm purity (>98%) .
    • Use TGA to detect solvent traces (>1% weight loss below 150°C indicates impurities) .

Q. What computational methods predict metabolic stability of this compound?

  • Phase I metabolism : Simulate CYP450 interactions (CYP3A4/2D6) using in silico tools (e.g., StarDrop, MetaSite) .
  • Phase II metabolism : Predict glucuronidation sites via GLUE software .
  • Validation : Compare with in vitro microsomal assays (human liver microsomes, 1 mg/mL protein) .

Methodological Best Practices

  • Synthetic reproducibility : Always characterize intermediates (e.g., oxadiazole-thiols via LC-MS) to ensure reaction progress .
  • Data validation : Cross-reference XRD data with CCDC entries (e.g., CCDC 1234567) to confirm structural accuracy .
  • Biological assays : Include triplicate measurements and statistical analysis (ANOVA, p < 0.05) to ensure robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.